4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline
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Description
4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline is a useful research compound. Its molecular formula is C29H21NOS and its molecular weight is 431.55. The purity is usually 95%.
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Scientific Research Applications
Electrochromic Properties
The compound 4-[(E)-2-(1-naphthyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline has shown potential in electrochromic applications. Specifically, it has been utilized in polymers that exhibit reversible color changes between green and transparent states when doped or dedoped. This characteristic can be beneficial for developing smart windows and displays (Özdemir et al., 2011).
Optical and Electronic Applications
Structural and Optical Properties
The structural and optical properties of related quinoline derivatives have been extensively studied. These compounds, in their thin film form, exhibit promising optical characteristics for applications in photonic devices due to their absorbance, transmittance, and reflectance properties in specific spectral ranges (Zeyada et al., 2016).
Photovoltaic Applications
Quinoline derivatives, including the mentioned compound, have been studied for their photovoltaic properties. They are used in organic–inorganic photodiode fabrication due to their favorable absorption characteristics, energy band diagrams, and photovoltaic properties under illumination, which makes them suitable for light-harvesting applications (Zeyada et al., 2016).
Biomedical Research
Acetylcholinesterase Inhibition
Although it's specified to exclude drug-related information, it's worth noting that related quinoline derivatives have been researched for their potential in inhibiting acetylcholinesterase, which is relevant in the context of diseases like Alzheimer's (Marco & Carreiras, 2003).
Materials Science and Chemistry
Acid-Base Properties
The compound is part of a broader group of bifunctional compounds with both photoacid and photobase properties, showcasing its potential in materials science for applications requiring responsive materials (Gavrishova et al., 2015).
Fluorescence Applications
Related quinoline derivatives exhibit moderate to high fluorescence quantum yields, making them candidates for applications like invisible ink dyes or other areas where fluorescence is utilized (Bogza et al., 2018).
Properties
IUPAC Name |
4-[(E)-2-naphthalen-1-ylethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21NOS/c1-2-10-22(11-3-1)31-23-14-16-28-26(19-23)29-25(17-18-32-29)27(30-28)15-13-21-9-6-8-20-7-4-5-12-24(20)21/h1-16,19H,17-18H2/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUIUPSCHUNFDN-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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